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molecular formula C7H3FINO B163006 2-Fluoro-4-iodophenyl isocyanate CAS No. 139072-17-6

2-Fluoro-4-iodophenyl isocyanate

Cat. No. B163006
M. Wt: 263.01 g/mol
InChI Key: VBRWSMMFMURCHF-UHFFFAOYSA-N
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Patent
US08993779B2

Procedure details

A solution of 4-Iodo-2-fluorophenyl isocyanate (6-1, 5.15 g, 19.6 mmol) in Hexanes (80 ml) was treated with a solution of Methylamine (2M in THF, 9.8 mL, 19.6 mmol, 1.0 eq). A white precipitate formed as the mixture stirred at 23 deg C. for 30 min. The precipitate was collected via filtration and air dried, affording the title compound, N-(2-fluoro-4-iodophenyl)-N′-methylurea (6-2), as a white solid. 1H NMR (500 MHz, CDCl3) δ 7.89 (t, 2H, J=8.6 Hz), 7.47-7.38 (m, 2H), 6.31 (bs, 1H), 4.58 (bs, 1H), 2.88 (d, 3H, J-4.9 Hz). LRMS m/z: Calc'd for C8H8FIN2O (M+H) 295.1, found 294.9.
Quantity
5.15 g
Type
reactant
Reaction Step One
Quantity
9.8 mL
Type
reactant
Reaction Step One
[Compound]
Name
Hexanes
Quantity
80 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]=[C:9]=[O:10])=[C:4]([F:11])[CH:3]=1.[CH3:12][NH2:13]>>[F:11][C:4]1[CH:3]=[C:2]([I:1])[CH:7]=[CH:6][C:5]=1[NH:8][C:9]([NH:13][CH3:12])=[O:10]

Inputs

Step One
Name
Quantity
5.15 g
Type
reactant
Smiles
IC1=CC(=C(C=C1)N=C=O)F
Name
Quantity
9.8 mL
Type
reactant
Smiles
CN
Name
Hexanes
Quantity
80 mL
Type
solvent
Smiles

Conditions

Stirring
Type
CUSTOM
Details
stirred at 23 deg C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A white precipitate formed as the mixture
FILTRATION
Type
FILTRATION
Details
The precipitate was collected via filtration and air
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC1=C(C=CC(=C1)I)NC(=O)NC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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